Aspochracin

Insecticidal research Cyclic tripeptide selectivity Candida albicans antifungal screening

Researchers screening aspochracin-type cyclic tripeptides face confounding antifungal effects that mask insect-specific mechanisms. Aspochracin solves this by combining potent insecticidal activity (LD50 = 100 µg/g in fall webworms) with complete absence of antifungal activity (MIC >0.1 mg/mL against C. albicans). • Selective insecticidal tool compound-no antifungal interference at concentrations up to 0.1 mg/mL • Validated fermentation yields of 175 mg/L in engineered Aspergillus sp. for scalable production • Functions as inactive negative control for antimicrobial screening of structural analogs

Molecular Formula C23H36N4O4
Molecular Weight 432.6 g/mol
Cat. No. B12351442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspochracin
Molecular FormulaC23H36N4O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(=O)NC1CCCNC(=O)C(N(C(=O)C(N(C1=O)C)C(C)C)C)C
InChIInChI=1S/C23H36N4O4/c1-7-8-9-10-11-14-19(28)25-18-13-12-15-24-21(29)17(4)26(5)23(31)20(16(2)3)27(6)22(18)30/h7-11,14,16-18,20H,12-13,15H2,1-6H3,(H,24,29)(H,25,28)/b8-7+,10-9+,14-11+/t17-,18-,20-/m0/s1
InChIKeyJBIZFCHJQXSVKL-OYWXRWKXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspochracin – Insecticidal Cyclic Tripeptide


N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide, commonly designated as Aspochracin, is a fungal-derived cyclotripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine bearing an octatrienoic acid side chain [1]. Originally isolated from Aspergillus ochraceus [1], this compound (CAS 22029-09-0; MW 432.6 g/mol) belongs to the aspochracin-type cyclic tripeptide family and is characterized by insecticidal activity with a notable absence of antifungal effects [2][3].

Selective insecticidal activity without antifungal confoundingEnables clean insect-specific mechanism studies
Fungal cyclic tripeptide scaffoldSupports SAR and fermentation process research
Inactive in antimicrobial screens at typical concentrationsReduces off-target effects in compound profiling

Why Aspochracin Cannot Be Replaced


Aspochracin-type cyclic tripeptides exhibit divergent biological activity profiles despite structural homology. While many analogs in this class demonstrate antifungal activity against Candida albicans, Aspochracin is uniquely characterized by the absence of antifungal effects (MIC >0.1 mg/mL) coupled with potent insecticidal activity (LD50 = 100 µg/g in fall webworms) [1][2]. This functional divergence precludes simple substitution: researchers requiring insecticidal activity without confounding antifungal effects must specifically select Aspochracin, whereas antifungal screening demands structurally related but functionally distinct analogs such as JBIR-15 [3].

Activity shift

Structural analogs such as JBIR-15 exhibit antifungal activity (absent in Aspochracin); substitution may introduce confounding antifungal effects and alter insect-specific readouts.

Profile mismatch

Other aspochracin-type tripeptides (e.g., sclerotiotides) display broad antimicrobial activity; replacing Aspochracin may obscure insecticidal selectivity and lead to off-target antimicrobial interference.

Aspochracin Differentiation Evidence


Insecticidal Selectivity vs. Antifungal Inactivity

Aspochracin demonstrates potent insecticidal activity against fall webworms (Hyphantria cunea) with an LD50 of 100 µg/g, while exhibiting no antifungal activity against Candida albicans at concentrations up to 0.1 mg/mL [1][2]. In direct contrast, its N-demethyl analog JBIR-15 shows selective antifungal activity against C. albicans with an MIC of 30 µM but lacks reported insecticidal activity [2][3]. This functional dichotomy enables unambiguous compound selection based on target organism.

Insecticidal Selectivity
Head-to-head
LD50 100 µg/g (fall webworm) vs. MIC >0.1 mg/mL (C. albicans)
Supports insect-specific study design without antifungal confounding
JBIR-15 shows opposite profile: antifungal MIC 30 µM, insecticidal inactive
Insecticidal research Cyclic tripeptide selectivity Candida albicans antifungal screening

Fermentation Yield Advantage

In an engineered Aspergillus sp. L14-OE::laeA2 strain, Aspochracin achieves a fermentation yield of 175 mg/L, which is 1.75-fold higher than JBIR-15 (100 mg/L) and 7-fold higher than sclerotiotide C (25 mg/L) under identical fermentation conditions [1]. This yield advantage translates directly to reduced production costs per gram and improved scalability for research applications requiring larger compound quantities.

Fermentation Yield
Head-to-head
175 mg/L (Aspochracin) vs. 100 mg/L (JBIR-15)
Reported yield advantage supports scalable production and cost-efficient research supply
Engineered Aspergillus sp. L14-OE::laeA2; 1.75× vs. JBIR-15
Fermentation optimization Cyclic tripeptide production Fungal metabolite yield

Absence of Antimicrobial Activity

Aspochracin demonstrates no antimicrobial activity at concentrations up to 0.1 mg/mL against a panel of bacterial and fungal strains [1][2]. In contrast, structurally related aspochracin-type cyclic tripeptides sclerotiotides M and O (isolated from Aspergillus insulicola) exhibit broad antimicrobial activity against multiple pathogenic strains including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, MRCNS, and MRSA, with MIC values ranging from 1.56 to 25.0 µM [2][3]. This lack of antimicrobial activity makes Aspochracin a cleaner tool compound for insecticidal mechanism studies without off-target antimicrobial confounding.

Antimicrobial Profile
Cross-study
No activity up to 0.1 mg/mL vs. sclerotiotides M/O MIC 1.56–25.0 µM
Cleaner insecticidal tool with reduced off-target antimicrobial confounding
Panel of 8 bacterial strains; structure-dependent antimicrobial activity confirmed
Antimicrobial selectivity Cyclic tripeptide profiling Insecticidal specificity

Fermentation Medium Optimization

Optimization of fermentation medium for Aspergillus insulicola MD10-2 using Plackett-Burman design and response surface methodology increased Aspochracin yield to 2.25 mg/g dry cell weight (DCW), representing a 2.15-fold improvement over the unoptimized basic medium yield of approximately 1.05 mg/g DCW [1]. The optimized formulation (glucose 15.54 g/L, mannitol 20 g/L, maltose 20 g/L, sodium glutamate 10 g/L) provides a validated production protocol for researchers requiring milligram-to-gram quantities.

Yield Optimization
Supporting
2.25 mg/g DCW (2.15× increase over basic medium)
Supports medium optimization and scale-up feasibility for research programs
Aspergillus insulicola MD10-2; Plackett-Burman/RSM optimization
Fermentation medium optimization Aspochracin production scale-up Response surface methodology

Hexahydroaspochracin: Reduced-Activity Comparator

Hydrogenation of Aspochracin produces hexahydroaspochracin through saturation of the octatrienoic acid side chain double bonds [1][2]. While quantitative comparative bioactivity data between Aspochracin and hexahydroaspochracin are not reported in accessible literature, the existence of this structurally defined derivative provides a valuable comparator for structure-activity relationship studies examining the role of conjugated triene unsaturation in insecticidal activity. The synthetic route—cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine—is established and reproducible [2].

Structural Comparator
Class-level
Hexahydroaspochracin (saturated side chain) vs. native octatrienoic acid
Enables SAR of triene unsaturation in insecticidal activity
Quantitative comparative bioactivity data not yet reported
Structure-activity relationship Hydrogenated derivative Cyclotripeptide SAR

Aspochracin Application Scenarios


Insecticidal Mechanism Studies

Researchers investigating insect-specific toxicity mechanisms can employ Aspochracin as a selective tool compound that demonstrates potent insecticidal activity (LD50 = 100 µg/g in fall webworms) while remaining completely inactive against Candida albicans at concentrations up to 0.1 mg/mL [1][2]. This functional selectivity eliminates confounding antifungal effects that would complicate interpretation of insect-specific molecular target engagement. The compound is particularly suitable for studies comparing insecticidal versus antifungal mechanisms across aspochracin-type cyclic tripeptides.

Fermentation Process Development & Scale-Up

Industrial biotechnology and natural product chemistry laboratories seeking to establish scalable production of aspochracin-type cyclic tripeptides can leverage validated fermentation protocols. Aspochracin achieves 175 mg/L yield in engineered Aspergillus sp. L14-OE::laeA2—1.75-fold higher than JBIR-15 and 7-fold higher than sclerotiotide C under identical conditions [1]. Additionally, medium optimization using Plackett-Burman design and response surface methodology has demonstrated 2.15-fold yield improvement (2.25 mg/g DCW) in Aspergillus insulicola MD10-2 [2]. These established parameters reduce process development time for production scale-up.

SAR of Cyclotripeptide Unsaturation

Aspochracin serves as the parent unsaturated scaffold for structure-activity relationship studies examining the contribution of the octatrienoic acid side chain to biological activity. The defined synthetic route to hexahydroaspochracin (via catalytic hydrogenation of Aspochracin) provides a saturated comparator compound for evaluating the role of conjugated triene unsaturation in insecticidal activity [1]. This SAR platform enables systematic investigation of double bond requirements for target engagement and toxicity.

Selectivity Profiling in Antimicrobial Screens

Aspochracin provides a valuable negative control for antimicrobial screening programs evaluating aspochracin-type cyclic tripeptides. While structurally related sclerotiotides M and O exhibit broad antimicrobial activity (MIC 1.56–25.0 µM against 8 bacterial strains), Aspochracin remains completely inactive at concentrations up to 0.1 mg/mL [1][2]. This stark selectivity difference enables Aspochracin to serve as an inactive comparator for validating assay specificity and confirming that observed antimicrobial effects in analog screens are structure-dependent rather than assay artifacts.

Application
Selection Property
Validation Focus
Insecticidal mechanism studies
Selective insecticidal activity, no antifungal confounding
Insect-specific target engagement, absence of off-target antifungal effects
Fermentation process development
High fermentation yield, process optimization protocols
Yield reproducibility, scalability for large-scale research
SAR of cyclotripeptide unsaturation
Defined structural comparator (hexahydroaspochracin)
Contribution of triene unsaturation to insecticidal activity
Selectivity profiling in antimicrobial screens
Inactive antimicrobial profile
Assay specificity control, structure-dependent activity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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